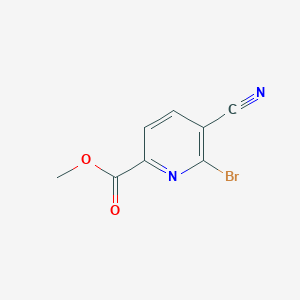
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is an organic compound that features a complex aromatic structure This compound is characterized by the presence of dichlorobenzyl, ethoxy, and iodo groups attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of 2,4-Dichlorobenzyl chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron trichloride.
Etherification: The 2,4-dichlorobenzyl chloride is then reacted with 3-ethoxy-5-iodophenol in the presence of a base like potassium carbonate to form the ether linkage.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzonitrile and ethoxy groups.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is not fully understood but is thought to involve interactions with specific molecular targets. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to its observed biological activities . For example, the dichlorobenzyl group may interact with microbial cell membranes, while the nitrile group could inhibit specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Methoxy-3-((2,4-dichlorobenzyl)oxy)benzaldehyde: Contains a methoxy group and an aldehyde group.
3-((4-Chlorobenzyl)oxy)benzaldehyde: Similar ether linkage but with a single chlorine substituent.
Uniqueness
4-((2,4-Dichlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both dichlorobenzyl and iodo groups makes it particularly versatile for further chemical modifications and applications .
Eigenschaften
Molekularformel |
C16H12Cl2INO2 |
|---|---|
Molekulargewicht |
448.1 g/mol |
IUPAC-Name |
4-[(2,4-dichlorophenyl)methoxy]-3-ethoxy-5-iodobenzonitrile |
InChI |
InChI=1S/C16H12Cl2INO2/c1-2-21-15-6-10(8-20)5-14(19)16(15)22-9-11-3-4-12(17)7-13(11)18/h3-7H,2,9H2,1H3 |
InChI-Schlüssel |
PTPLDLGZZDGPFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C#N)I)OCC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)



![5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13012794.png)

![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)

![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)

